
Sebastianine A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sebastianine A is a natural product found in Cystodytes dellechiajei with data available.
Wissenschaftliche Forschungsanwendungen
Novel Biologically Active Alkaloids
Sebastianine A, along with Sebastianine B, was discovered as a novel alkaloid from the ascidian Cystodytes dellechiajei. These compounds display unique structural features, with this compound comprising a pyridoacridine system fused with a pyrrole unit. Both alkaloids exhibit cytotoxic properties against colon carcinoma cells, suggesting a potential application in cancer research and treatment. This discovery highlights the significance of marine natural products in the development of new therapeutic agents (Torres et al., 2002).
Synthesis of this compound
The synthetic approach to this compound provides insights into its potential for pharmaceutical applications. The synthesis involved a hetero-Diels–Alder reaction, followed by cyclization in alkaline conditions. This method not only paves the way for the creation of this compound and its regioisomers but also opens up possibilities for structural modifications, which could lead to the development of new drugs with improved efficacy and reduced side effects (Legentil et al., 2003).
Eigenschaften
Molekularformel |
C17H9N3O |
|---|---|
Molekulargewicht |
271.27 g/mol |
IUPAC-Name |
5,9,19-triazapentacyclo[10.7.1.02,6.08,20.013,18]icosa-1(19),2(6),3,8,10,12(20),13,15,17-nonaen-7-one |
InChI |
InChI=1S/C17H9N3O/c21-17-15-11(6-8-18-15)14-13-10(5-7-19-16(13)17)9-3-1-2-4-12(9)20-14/h1-8,18H |
InChI-Schlüssel |
PVXMQTLZLSMWSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C4C(=N2)C5=C(C(=O)C4=NC=C3)NC=C5 |
Synonyme |
sebastianine A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




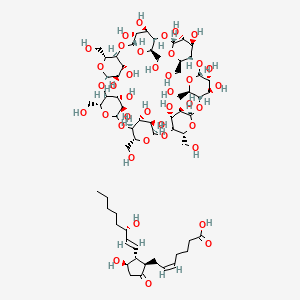
![(6Z,11Z,15Z,20Z)-25,26,27,28,29-pentaazahexacyclo[20.2.1.1(2,5).1(7,10).1(12,15).1(17,20)]nonacosa-1(24),2,4,6,8,10(28),11,13,15,17(26),18,20,22-tridecaene](/img/structure/B1251458.png)
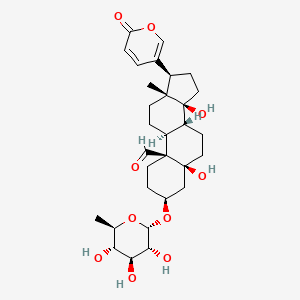
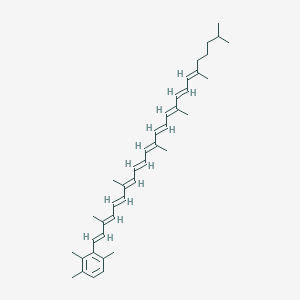
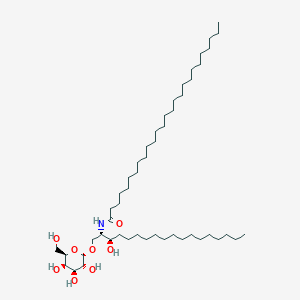
![(7E,15E,19E)-4,6,12,18-tetrahydroxy-21-methyl-10-methylidene-22-[(1E,3Z,5Z)-3-methylnona-1,3,5,8-tetraenyl]-1-oxacyclodocosa-7,15,19-trien-2-one](/img/structure/B1251463.png)
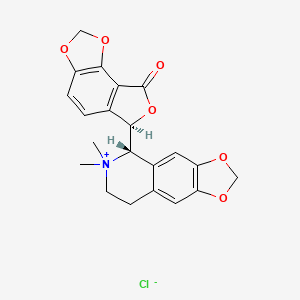
![(1S,2R,4aS,6aR,8R,9R,10aS,12aS)-9-acetyloxy-2,4a,7,7,10a,12a-hexamethyl-2-[(2R)-3-methylbutan-2-yl]-3-oxo-8-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4,5,6,6a,8,9,10,11,12-decahydrochrysene-1-carboxylic acid](/img/structure/B1251467.png)




![(3R,4R)-4-hydroxy-8-methoxy-3-methyl-3,4-dihydro-2H-benzo[a]anthracene-1,7,12-trione](/img/structure/B1251478.png)